molecular formula C14H12Cl2N2OS2 B2980251 2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide CAS No. 2034378-06-6

2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide

Cat. No. B2980251
CAS RN: 2034378-06-6
M. Wt: 359.28
InChI Key: BKAOPMHSGYIODM-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide, also known as DTT, is a chemical compound that has been widely studied for its potential therapeutic applications. DTT belongs to the thiazolidinedione class of compounds, which have been shown to have anti-inflammatory, antidiabetic, and anticancer properties.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Anticancer Activity

Research has shown that derivatives of thiophene, such as thiophene-2-carboxamide compounds, exhibit good inhibitory activity against several cancer cell lines. These compounds, including those with a thiazolidinone ring, have been synthesized and evaluated for their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antibacterial Properties

Heterocyclic compounds incorporating the thiophene-2-carboxamide structure have been synthesized and studied for their antimicrobial activities. These compounds have shown efficacy against various bacteria, indicating their potential as antibiotic and antibacterial drugs (Ahmed, 2007). Additionally, thiazolidinone hybrids have demonstrated promising antibacterial and antifungal activities, reinforcing the versatility of these compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Docking Studies and Anti-microbial Evaluation

Research involving the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has included docking studies and antimicrobial evaluations. These studies suggest that such compounds could be valuable in developing new antimicrobial agents with specific target interactions (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-thiophen-2-yl-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS2/c15-10-4-3-9(8-11(10)16)13-18(5-7-21-13)14(19)17-12-2-1-6-20-12/h1-4,6,8,13H,5,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAOPMHSGYIODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)NC2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorophenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide

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